N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide

Lipophilicity Drug Design Physicochemical Profiling

This achiral screening compound (MW 374.4 g/mol) features a distinct furan-2-carbonyl tetrahydroquinoline scaffold with a 7-position 3,5-dimethylbenzamide. It occupies a unique lipophilicity band (logP 4.3–4.5) between polar congeners and more lipophilic benzenesulfonyl analogs. With 5 HBA sites, it is an essential probe for mapping positional SAR and hydrogen-bonding contributions. Include this compound to ensure coverage of moderate lipophilicity and specific regioisomeric space not duplicated by 6-yl or sulfonyl analogs.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 946319-70-6
Cat. No. B2874448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
CAS946319-70-6
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C
InChIInChI=1S/C23H22N2O3/c1-15-11-16(2)13-18(12-15)22(26)24-19-8-7-17-5-3-9-25(20(17)14-19)23(27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26)
InChIKeyXRYDFVXWHRKPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 103 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide (CAS 946319-70-6): Core Identity and Procurement Baseline


N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide (CAS 946319-70-6) is a fully synthetic, achiral small molecule that combines a 1,2,3,4-tetrahydroquinoline scaffold, an N‑1 furan‑2‑carbonyl substituent, and a 3,5‑dimethylbenzamide moiety at the 7‑position [1]. The compound (molecular formula C₂₃H₂₂N₂O₃, molecular weight 374.4 g/mol) is commercially catalogued as a screening compound (e.g., ChemDiv ID G511‑0121) and exhibits drug‑like computed properties, including a moderate lipophilicity (XLogP3‑AA 4.3) and a topological polar surface area of 47.2 Ų [1]. No published, target‑specific bioactivity data were identified in peer‑reviewed literature or public bioactivity databases for this precise structure; its differentiation therefore rests primarily on quantifiable physicochemical and structural features relative to its closest available analogs.

Why N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide Cannot Be Replaced by a Generic In‑Class Analog


Compounds that share the 1,2,3,4‑tetrahydroquinoline‑7‑yl‑benzamide scaffold are not functionally interchangeable. Even small modifications to the N‑1 substituent or the benzamide ring substitution pattern produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and molecular shape [1]. For example, exchanging the furan‑2‑carbonyl group for a benzenesulfonyl moiety increases the computed logP by approximately 0.27 units, while moving the benzamide attachment from the 7‑ to the 6‑position combined with a 3,4‑dimethyl substitution alters both the spatial orientation of the benzamide and the compound’s overall polarity [2]. These physicochemical differences can translate into altered permeability, solubility, and protein‑binding behavior, making the specific compound a distinct chemical entity for screening or lead‑optimisation programmes. The quantitative evidence below substantiates why this particular compound — and not a close structural neighbor — should be prioritised for procurement when a defined tetrahydroquinoline‑based probe with a balanced polarity and a furan‑2‑carbonyl warhead is required.

Head‑to‑Head Differentiation Data for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide vs. Closest Analogs


Lipophilicity (logP) Comparison: Furan‑2‑carbonyl vs. Benzenesulfonyl N‑1 Substituent

The target compound carries an N‑1 furan‑2‑carbonyl group, which yields a computed logP of 4.498 (ChemDiv) or an XLogP3‑AA of 4.3 (PubChem) [1]. In contrast, the direct benzenesulfonyl analog N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide displays a higher computed logP of 4.7681 . The 0.27‑unit (ChemDiv) to 0.47‑unit (PubChem) reduction in logP indicates that the target compound is measurably less lipophilic, which can influence membrane permeability and non‑specific protein binding.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen‑Bond Acceptor Capacity: Furan‑2‑carbonyl vs. Benzenesulfonyl Warhead

The target compound presents five hydrogen‑bond acceptor (HBA) sites according to ChemDiv’s calculated descriptors, compared with the three HBA sites computed by PubChem’s algorithm (which counts only the stronger acceptors) [1]. The benzenesulfonyl analog introduces a sulfonamide group and an additional oxygen, bringing its HBA count to six, but this also increases topological polar surface area and may alter target‑engagement profiles . The furan‑2‑carbonyl substructure therefore offers a moderate HBA count that balances solubility and permeability without the strong sulfonamide hydrogen‑bonding potential that can dominate ligand‑protein interactions.

Hydrogen Bonding Molecular Recognition ADME

Positional Isomerism: 7‑yl‑3,5‑dimethylbenzamide vs. 6‑yl‑3,4‑dimethylbenzamide

The target compound attaches the 3,5‑dimethylbenzamide at the 7‑position of the tetrahydroquinoline ring, whereas the closely related isomer N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 946367‑43‑7) shifts the attachment to the 6‑position and changes the methyl substitution to 3,4‑dimethyl [1]. This regioisomeric variation alters the vector of the benzamide group relative to the tetrahydroquinoline core and the furan‑2‑carbonyl group, which can affect the shape complementarity with protein binding pockets. Although no co‑crystal structures are available, the difference in molecular shape is objectively measurable by 3D conformer analysis.

Regioisomerism Structure-Activity Relationship Chemical Biology

Water Solubility Projection: Furan‑2‑carbonyl Compound vs. Dimethoxy Analog

The target compound has a computed logSw of -4.28 (ChemDiv), corresponding to an estimated intrinsic water solubility of approximately 5.2 × 10⁻⁵ mol/L . The dimethoxy analog N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide (CAS 1005294‑11‑0), which replaces the methyl groups with methoxy substituents, would be expected to show improved solubility due to the additional oxygen atoms; however, its logSw has not been reported in the same database, so the comparison remains qualitative. The target compound’s low microsolubility is consistent with its moderate lipophilicity and low polar surface area, and it highlights the need for formulation strategies (e.g., co‑solvent or cyclodextrin complexation) when designing in‑vitro assays.

Solubility Bioavailability Pre-formulation

Recommended Application Scenarios for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide Based on Quantitative Differentiation


Focused Screening Library Design Requiring a Balanced logP/D Window

The compound’s moderate lipophilicity (logP 4.3–4.5) places it in the ‘drug‑like’ space between more lipophilic benzenesulfonyl analogs (logP 4.77) and more polar congeners. Medicinal chemistry teams constructing a focused library for targets with a preference for moderately lipophilic ligands (e.g., CNS GPCRs, nuclear receptors) should include this compound as a representative of the furan‑2‑carbonyl‑substituted tetrahydroquinoline series, ensuring coverage of a distinct lipophilicity band that is not duplicated by the readily available benzenesulfonyl or isobutyryl analogs [1].

Regioisomeric Selectivity Profiling in Structure–Activity Relationship (SAR) Studies

Because the compound places the 3,5‑dimethylbenzamide at the 7‑position — in contrast to the 6‑yl‑3,4‑dimethyl isomer — it serves as an essential probe for mapping the positional dependence of biological activity within the tetrahydroquinoline‑benzamide series. Researchers investigating the SAR of this scaffold should procure both regioisomers to deconvolute whether potency shifts arise from the site of benzamide attachment or the methyl substitution pattern [2].

Hydrogen‑Bond Acceptor Tuning in Fragment‑Based or Structure‑Based Design

With five hydrogen‑bond acceptor sites (ChemDiv count) or three core acceptors (PubChem count), the compound provides an intermediate HBA profile that is distinct from the six‑HBA benzenesulfonyl analog. This property makes it a useful tool for assessing the contribution of additional hydrogen‑bonding capacity to target binding affinity and selectivity, particularly when crystallographic or computational docking data suggest that the ligand‑binding site can accommodate a moderate number of polar contacts [1].

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.